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Introduction
Famitinib is a novel, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that has

demonstrated significant anti-tumor activity in a range of solid tumors. Developed by Jiangsu

Hengrui Medicine Co., Ltd., it primarily targets key receptor tyrosine kinases (RTKs) involved in

angiogenesis and tumor cell proliferation, including vascular endothelial growth factor receptor

2 (VEGFR2), c-Kit, and platelet-derived growth factor receptor β (PDGFRβ).[1][2] This technical

guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and

preclinical and clinical evaluation of Famitinib.

Discovery and Development
Famitinib, also known as SHR1020, was developed as a structural analog of sunitinib with the

aim of achieving an improved therapeutic profile.[1] The discovery process focused on

identifying a potent inhibitor of key RTKs implicated in tumor growth and angiogenesis.

Preclinical studies demonstrated its potent anti-tumor activity in various xenograft models and

its ability to enhance the efficacy of standard chemotherapy agents such as oxaliplatin and 5-

fluorouracil. Following promising preclinical results, Famitinib has undergone extensive clinical

evaluation in a variety of solid tumors, including colorectal, gastric, and non-small cell lung

cancer.[1][3][4]
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Synthesis of Famitinib
While the precise, step-by-step synthesis of Famitinib by its developers is proprietary, a

plausible synthetic route can be postulated based on the synthesis of its core structural

components, the pyrrolo[3,2-c]pyridine and 2-indolinone moieties, as well as the synthesis of

structurally related compounds like sunitinib. The synthesis likely involves a convergent

approach, where the two key heterocyclic systems are synthesized separately and then

coupled in the final steps.

A potential retrosynthetic analysis suggests the disconnection of the exocyclic double bond,

leading back to a pyrrolo[3,2-c]pyridin-4-one aldehyde or a related activated derivative and a 5-

fluorooxindole. The pyrrolo[3,2-c]pyridin-4-one core can be constructed through various

methods, including those involving intramolecular cyclization of substituted pyridines. The 2-

indolinone moiety is a common scaffold in medicinal chemistry and can be synthesized from

corresponding anilines.

A generalized synthetic scheme would likely involve:

Synthesis of the Pyrrolo[3,2-c]pyridin-4-one core: This could be achieved through a multi-

step sequence starting from a substituted pyridine derivative, followed by the formation of the

fused pyrrole ring.

Synthesis of 5-fluorooxindole: This is a commercially available or readily synthesized

intermediate, typically prepared from 4-fluoroaniline.

Aldol Condensation: The final key step would be a base-catalyzed aldol condensation

between the activated pyrrolo[3,2-c]pyridin-4-one intermediate and 5-fluorooxindole to form

the characteristic exocyclic double bond of Famitinib.

Introduction of the side chain: The diethylaminoethyl side chain is likely introduced onto the

pyrrolo[3,2-c]pyridin-4-one core at an appropriate stage of the synthesis.

Mechanism of Action
Famitinib exerts its anti-tumor effects by inhibiting multiple RTKs, thereby disrupting

downstream signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[5]
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Kinase Inhibition Profile
Famitinib is a potent inhibitor of several key tyrosine kinases. The half-maximal inhibitory

concentrations (IC50) for its primary targets are summarized in the table below.[1][2]

Kinase Target IC50 (nM)

c-Kit 2.3

VEGFR2 4.7

PDGFRβ 6.6

Famitinib also demonstrates inhibitory activity against other related kinases, including

VEGFR3, Flt1, and Flt3.[5][6][7]

Signaling Pathway Inhibition
By inhibiting these RTKs, Famitinib blocks the phosphorylation of downstream signaling

molecules, leading to the suppression of several critical cellular processes:

Anti-angiogenesis: Inhibition of VEGFR2, the primary mediator of VEGF-induced

angiogenesis, prevents the proliferation, migration, and tube formation of endothelial cells,

thereby cutting off the tumor's blood supply.[5]

Inhibition of Tumor Cell Proliferation: By targeting c-Kit and PDGFRβ, which are often

overexpressed or mutated in various cancers, Famitinib directly inhibits the growth and

survival of tumor cells.[5]

Induction of Apoptosis and Cell Cycle Arrest: Famitinib has been shown to induce

programmed cell death (apoptosis) and cause cell cycle arrest at the G2/M phase in cancer

cells.[1]
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Cell Line Cancer Type IC50 (µM) Reference

BGC-823 Gastric Cancer 3.6 [1]

MGC-803 Gastric Cancer 3.1 [1]

Xenograft Model Treatment
Tumor Growth
Inhibition (%)

Reference

BGC-823 (Gastric) Famitinib (50 mg/kg) >85 [1]

Clinical Trial Data
Trial
Phase

Cancer
Type

Treatmen
t

Median
PFS

ORR (%) DCR (%)
Referenc
e

Phase II

Metastatic

Colorectal

Cancer

Famitinib 2.8 months 2.2 59.8 [3]

Phase II

Metastatic

Colorectal

Cancer

Placebo 1.5 months 0 31.4 [3]

Phase I

Advanced

Solid

Tumors

Famitinib

(25 mg)
- - -

Recommen

ded Phase

II dose

Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the in vitro potency of Famitinib
against its target kinases.
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Materials:

Recombinant human kinase (e.g., VEGFR2, c-Kit)

Kinase-specific substrate

Adenosine triphosphate (ATP)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Famitinib

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

Microplate reader

Procedure:

Prepare serial dilutions of Famitinib in an appropriate solvent (e.g., DMSO).

In a microplate, add the assay buffer, the respective kinase, and the serially diluted

Famitinib or vehicle control.

Initiate the kinase reaction by adding a solution of the substrate and ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

Stop the reaction by adding the detection reagent according to the manufacturer's

instructions.

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

Calculate the percent inhibition for each concentration of Famitinib and determine the IC50

value by fitting the data to a dose-response curve.

Cell Proliferation (MTS) Assay
Materials:
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Cancer cell lines (e.g., BGC-823, MGC-803)

Complete cell culture medium

Famitinib

MTS reagent

96-well cell culture plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with various concentrations of Famitinib or vehicle control.

Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

Add MTS reagent to each well and incubate according to the manufacturer's instructions.

Measure the absorbance at the appropriate wavelength using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC50 value.

Apoptosis (TUNEL) Assay
Materials:

Cancer cells treated with Famitinib

TUNEL assay kit

Phosphate-buffered saline (PBS)

Fixation and permeabilization buffers
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Fluorescence microscope or flow cytometer

Procedure:

Treat cells with Famitinib or vehicle control to induce apoptosis.

Harvest and fix the cells according to the TUNEL kit protocol.

Permeabilize the cells to allow entry of the labeling reagents.

Perform the TUNEL labeling reaction to fluorescently label the fragmented DNA.

Analyze the cells using a fluorescence microscope to visualize apoptotic cells or a flow

cytometer for quantification.

In Vivo Xenograft Study
Materials:

Immunocompromised mice (e.g., BALB/c nude mice)

Cancer cell line (e.g., BGC-823)

Famitinib formulation for oral gavage

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

Randomize the mice into treatment and control groups.

Administer Famitinib or vehicle control orally once daily for the duration of the study.

Measure tumor volume with calipers at regular intervals.
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Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

immunohistochemistry).

Conclusion
Famitinib is a promising multi-targeted tyrosine kinase inhibitor with a well-defined mechanism

of action targeting key pathways in tumor angiogenesis and proliferation. Its potent preclinical

activity has translated into encouraging results in clinical trials for various solid tumors. The

detailed experimental protocols and quantitative data presented in this guide provide a

comprehensive resource for researchers and drug development professionals working on the

continued evaluation and potential future applications of Famitinib. Further research is

warranted to fully elucidate its therapeutic potential in a broader range of malignancies and in

combination with other anti-cancer agents.
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To cite this document: BenchChem. [Famitinib: A Technical Guide to its Discovery, Synthesis,
and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3064310#discovery-and-synthesis-of-famitinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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